Sodium trichloroacetate

Catalog No.
S655361
CAS No.
650-51-1
M.F
C2HCl3NaO2
M. Wt
186.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium trichloroacetate

CAS Number

650-51-1

Product Name

Sodium trichloroacetate

IUPAC Name

sodium;2,2,2-trichloroacetate

Molecular Formula

C2HCl3NaO2

Molecular Weight

186.37 g/mol

InChI

InChI=1S/C2HCl3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);

InChI Key

AHFKXSVSQLNSSC-UHFFFAOYSA-N

SMILES

C(=O)(C(Cl)(Cl)Cl)[O-].[Na+]

solubility

In water = 1.2 kg/l at 25 °C
Soluble in ethanol
In methanol 232, acetone 7.6, diethyl ether 0.2, benzene 0.07, carbon tetrachloride 0.04, heptane 0.02 (all in g/l, at 25 °C)
Solubility in water, g/100ml at 25 °C: 120 (very good)

Synonyms

Acid, Trichloroacetic, Acide trichloracetique, Rubidium Trichloroacetate, Sodium Trichloroacetate, trichloracetique, Acide, Trichloroacetate, Rubidium, Trichloroacetate, Sodium, Trichloroacetic Acid

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)O.[Na]

The exact mass of the compound Sodium trichloroacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water = 1.2 kg/l at 25 °csoluble in ethanolin methanol 232, acetone 7.6, diethyl ether 0.2, benzene 0.07, carbon tetrachloride 0.04, heptane 0.02 (all in g/l, at 25 °c)solubility in water, g/100ml at 25 °c: 120 (very good). The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium trichloroacetate (NaTCA) is a stable, water-soluble halogenated salt widely utilized as a specialized reagent in organic synthesis and biochemistry. As the sodium salt of trichloroacetic acid, it functions as a highly effective precursor for the generation of dichlorocarbene and trichloromethyl anions via thermal decarboxylation. In biochemical workflows, it serves as a potent protein precipitant. For procurement and material selection, NaTCA is prioritized over its free acid counterpart due to its solid-state stability, reduced corrosivity, and distinct ability to facilitate complex transformations under strictly neutral conditions, making it an essential building block for base-sensitive pharmaceutical intermediates and specialized analytical applications [1].

Attempting to substitute sodium trichloroacetate with standard industrial alternatives—such as chloroform/strong base for carbene generation or free trichloroacetic acid (TCA) for protein precipitation—frequently results in process failure when handling sensitive substrates. Chloroform-based methods require harsh basic conditions (e.g., NaOH or potassium tert-butoxide) that rapidly degrade base-labile olefins, esters, and peptides, severely depressing yields and generating complex byproduct mixtures [1]. Conversely, utilizing free TCA introduces extreme acidity (pKa ~0.66), which can cause irreversible acid-catalyzed cleavage of target proteins[2]. NaTCA effectively bypasses both extremes, providing a thermal route to reactive intermediates and a neutral-pH mechanism for macromolecular precipitation that generic substitutes cannot replicate.

Yield Preservation in Base-Labile Cyclopropanation

For the synthesis of complex cyclopropyl adducts, generating dichlorocarbene via the thermal decomposition of sodium trichloroacetate (110–140 °C in aprotic solvents like diglyme or chloroform) provides a strictly neutral reaction environment [1]. When applied to base-sensitive vinylpyrazoles, the NaTCA method successfully yielded 59% of the target dichlorocyclopropyl derivative, whereas standard basic conditions failed entirely to produce the target compound [2].

Evidence DimensionProduct yield for base-sensitive substrate cyclopropanation
Target Compound Data59% yield via thermal decomposition of NaTCA
Comparator Or Baseline0% yield using standard chloroform/base methods
Quantified Difference+59% absolute yield recovery
ConditionsThermal decarboxylation at 60-130 °C vs. standard phase-transfer basic conditions

Enables the procurement of a viable carbene source for late-stage functionalization of complex, base-sensitive pharmaceutical intermediates.

Suppression of Dimerization in Trichloromethyl Carbinol Synthesis

The synthesis of trichloromethyl carbinols typically relies on chloroform and sodium hydroxide, which triggers base-catalyzed side reactions. Refluxing sodium trichloroacetate generates the trichloromethane carbanion under neutral conditions via the loss of carbon dioxide [1]. This neutral pathway suppresses the formation of dimeric byproducts, which can account for 41% to 92% of the product mass when using the standard chloroform/NaOH system with excess reagents [1].

Evidence DimensionFormation of dimeric and hydrolytic byproducts
Target Compound DataMinimal byproduct formation under neutral decarboxylation
Comparator Or Baseline41–92% dimeric byproduct yield using Chloroform + NaOH
Quantified DifferenceUp to 92% absolute reduction in base-catalyzed dimeric impurities
ConditionsRefluxing NaTCA vs. Chloroform/NaOH in dry acetone

Drastically simplifies downstream purification workflows and improves atom economy in the synthesis of specialized carbinols.

Non-Cleaving Macromolecular Precipitation

While trichloroacetic acid (TCA) is the standard for protein precipitation, its extreme acidity can cleave sensitive proteins. Sodium trichloroacetate retains the hydrophobic trichloroacetate moiety required for precipitation but operates at a neutral pH. In controlled assays at pH 7.2, a 20% w/v solution of NaTCA successfully precipitated 25% of acidic fibroblast growth factor (aFGF) after 4 hours, whereas strong acids like trifluoroacetic acid (TFA) demonstrated a strong tendency to irreversibly cleave the protein [1].

Evidence DimensionProtein integrity and precipitation capacity at neutral pH
Target Compound Data25% precipitation of aFGF at 20% w/v NaTCA (pH 7.2) with no acid cleavage
Comparator Or BaselineHigh rates of target protein cleavage using TFA/TCA
Quantified DifferenceComplete elimination of acid-catalyzed peptide cleavage while maintaining partial precipitation efficacy
Conditions100 mM phosphate buffer, pH 7.2, 4 h incubation at room temperature

Allows biochemists to concentrate or isolate acid-labile proteins without destroying their primary amino acid sequence.

Operational Safety and Stoichiometric Precision

Trichloroacetic acid is highly corrosive and deliquescent, complicating bulk storage and precise weighing. Sodium trichloroacetate is procured as a stable, granular powder (typically >97% purity) that is non-corrosive to standard processing equipment [1]. By neutralizing the acidic proton (pKa 0.66), NaTCA eliminates the severe skin burn hazards and specialized metallurgy requirements associated with the free acid, ensuring higher reproducibility in large-scale formulations [2].

Evidence DimensionPhysical state and handling requirements
Target Compound DataStable granular solid, non-corrosive to metals
Comparator Or BaselineTrichloroacetic acid (TCA) - highly corrosive, deliquescent solid/liquid
Quantified DifferenceElimination of extreme acidity and deliquescence
ConditionsStandard laboratory or industrial storage conditions (25 °C, 100 kPa)

Reduces specialized PPE and equipment costs while improving weighing accuracy during bulk manufacturing.

Late-Stage Cyclopropanation of Pharmaceutical Intermediates

Because NaTCA generates dichlorocarbene under strictly neutral conditions, it is a highly effective reagent for cyclopropanating base-labile olefins and dienes where standard chloroform/base methods cause substrate degradation [1].

Synthesis of Trichloromethyl Carbinols

NaTCA is utilized in modified Bargellini reactions to introduce trichloromethyl groups into aldehydes and ketones. Its neutral thermal decomposition prevents the massive formation of dimeric byproducts associated with traditional basic conditions [2].

Isolation of Acid-Sensitive Proteins

In biochemical downstream processing, NaTCA is deployed to precipitate and concentrate structural intermediates or acid-labile proteins at neutral pH (7.2), avoiding the peptide cleavage commonly caused by free TCA or TFA [3].

Physical Description

HYGROSCOPIC WHITE-TO-YELLOW POWDER.

Color/Form

Yellow powder
Colorless salt

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

184.893982 g/mol

Monoisotopic Mass

184.893982 g/mol

Heavy Atom Count

8

Density

Relative density (water = 1): 0.9

LogP

0.002

Melting Point

Decomposes at 165-200 °C

UNII

2N76A3BRJ0

GHS Hazard Statements

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.1 mPa at 70 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

650-51-1

Wikipedia

Sodium trichloroacetate

Methods of Manufacturing

Sodium trichloroacetate is produced industrially by neutralizing trichloroacetic acid with sodium hydroxide solution or sodium carbonate.

General Manufacturing Information

Acetic acid, 2,2,2-trichloro-, sodium salt (1:1): ACTIVE
For use as a crop protection agent, a minimum content of 95% sodium trichloroacetate is required.

Analytic Laboratory Methods

AOAC Method 962.08. Sodium Trichloroacetate in Pesticide Formulations by Titrimetric Method.

Interactions

... The effects of treatment of pregnant Long-Evans rats with combined aqueous solutions of dichloroacetic acid (DCA) at 0, 140, 1,400 and 1,900 mg/kg/day and trichloroacetic acid (TCA) at 0, 50, 500, 800 mg/kg/day. The study /utilized/ a segment II protocol with intubation on gestation days 6-15 (plug = 0). ... All fetuses were fixed in Bouin's soln for Wilson's sectioning. A factorial design was used with 15-30 rats randomized to each of sixteen dose combinations. Twenty-two of 280 dams died. ... There was evidence of a synergistic interaction for the percent change in dam body weight from gestation day 6-9 and an antagonistic interaction for the spleen and average kidney weight, the proportion of resorbtions, heart and total visceral malformations, and affected fetuses. The results from the nested analysis of variance indicated that a significant interaction exists between TCA and DCA for individual pup weights and crown to rump lengths. ...

Dates

Last modified: 08-15-2023

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